molecular formula C11H11N3O2 B102486 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide CAS No. 18336-75-9

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide

Cat. No. B102486
CAS RN: 18336-75-9
M. Wt: 217.22 g/mol
InChI Key: NVDQWXGHTJREBS-UHFFFAOYSA-N
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Patent
US07541372B2

Procedure details

To a solution of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid (5.00 g, 24.6 mmol) in THF (50 mL) was added in one portion 1,1′-carbonyl-diimidazole (4.39 g, 27.1 mmol). After stirring for 15 min at ambient temperature the solution was warmed to 70° C. and stirred for 30 min at this temperature. After the solution was cooled to 0° C. hydrazine monohydrate (2.4 mL, 49.0 mmol) was added over a period of 2 min while the temperature raised to 15° C. The resulting suspension was stirred for 30 min at 0° C. After addition of 20 mL heptane the suspension was stirred for 15 min at 0° C. and filtered off. Washing with water and drying afforded the title compound (4.52 g, 85%) as a white solid. MS: m/e=218.2 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]([OH:15])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.O.[NH2:29][NH2:30].CCCCCCC>C1COCC1>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]([NH:29][NH2:30])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)O
Name
Quantity
4.39 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min at ambient temperature the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 70° C.
STIRRING
Type
STIRRING
Details
stirred for 30 min at this temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
was added over a period of 2 min while the temperature
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
raised to 15° C
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 30 min at 0° C
Duration
30 min
STIRRING
Type
STIRRING
Details
was stirred for 15 min at 0° C.
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
Washing with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 4.52 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.